molecular formula C11H21ClN2O2 B2448593 1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride CAS No. 84839-50-9

1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride

Cat. No.: B2448593
CAS No.: 84839-50-9
M. Wt: 248.75
InChI Key: GCFVTLABPIRYIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride is a synthetic organic compound that features both morpholine and piperidine functional groups. These groups are known for their applications in medicinal chemistry and organic synthesis. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.

Properties

IUPAC Name

1-morpholin-4-yl-2-piperidin-4-ylethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c14-11(13-5-7-15-8-6-13)9-10-1-3-12-4-2-10;/h10,12H,1-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFVTLABPIRYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)N2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Primary Two-Step Hydrogenation-Deprotection Method

The predominant synthesis route, detailed in CN105777615A, involves sequential hydrogenation and deprotection steps starting from 1-benzyl-4-piperidone (1) and morpholine (2).

Step 1: Formation of 4-(1-Benzylpiperidin-4-yl)morpholine Dihydrochloride

In a toluene solvent system, 1-benzyl-4-piperidone undergoes nucleophilic attack by morpholine at 110°C under Dean-Stark conditions to remove generated water. Raney nickel catalysis under 10 kg/cm² hydrogen pressure at 50°C for 36 hours facilitates reductive amination, yielding 4-(1-benzylpiperidin-4-yl)morpholine. Subsequent treatment with concentrated HCl precipitates the dihydrochloride salt (3) at 88.6% yield.

Reaction conditions:

Parameter Value
Temperature 50°C (hydrogenation)
Pressure 10 kg/cm² H₂
Catalyst Loading 1:5 substrate:Raney Ni
Solvent Toluene/EtOH (3:1)
Step 2: Catalytic Debenzylation to Target Compound

The benzyl-protecting group is removed via hydrogenolysis using 10% Pd/C in t-butanol at 40 kg/cm² H₂ pressure. Potassium carbonate maintains pH >11 to prevent amine protonation, enabling 89.5% yield of 1-(morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one after HCl salt formation.

Optimization insights:

  • Lower Pd/C loadings (<5%) resulted in incomplete deprotection
  • t-Butanol outperformed MeOH/THF in minimizing side reactions
  • pH control critical for preventing N-oxide formation

Process Optimization and Scale-Up Considerations

Catalyst Screening

Comparative data from patent examples:

Catalyst H₂ Pressure (kg/cm²) Time (h) Yield (%)
Raney Ni 10 36 88.6
Pd/C 40 8 89.5
PtO₂ 15 24 72.3*

*Lower activity due to benzyl group over-reduction

Solvent Effects on Crystallization

Hydrochloride salt formation efficiency varies with solvent polarity:

Solvent Purity (%) Crystal Habit
Ethanol 99.2 Needles
IPA 98.7 Prisms
Acetone 95.4 Amorphous precipitate

Ethanol provided optimal crystal growth for facile filtration.

Analytical Characterization

Spectroscopic Data Correlation

1H NMR (500 MHz, D₂O) :

  • δ 3.72–3.68 (m, 4H, morpholine OCH₂)
  • δ 3.12–2.98 (m, 5H, piperidine CH₂/NCH)
  • δ 2.86–2.79 (m, 2H, COCH₂)

HPLC-MS :

  • m/z 213.15 [M+H]+ (free base)
  • Retention time: 6.72 min (C18, 0.1% TFA/MeCN)

Industrial Application and Derivative Synthesis

The compound serves as a key intermediate for:

  • Acetylcholinesterase inhibitors (e.g., rivastigmine analogs)
  • Metal-chelating agents in neurodegenerative drug candidates
  • Kinase inhibitor scaffolds in oncology research

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride has shown potential as an intermediate in the synthesis of various pharmacologically active compounds. It may serve as a ligand in biochemical assays, interacting with specific biological targets such as enzymes or receptors to modulate their activity.

Research indicates that this compound exhibits significant biological activities:

  • Antibacterial Activity :
    • Compounds similar to this have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) values have been reported between 0.0039 to 0.025 mg/mL against bacteria like Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity :
    • While specific data on this compound is limited, related derivatives have shown efficacy against various fungal strains.
  • Cancer Research Implications :
    • Some derivatives have been identified as potential inhibitors of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cancer therapy by controlling cell cycle progression.

Industrial Applications

In industry, this compound can be utilized in the synthesis of specialty chemicals or materials due to its versatile chemical structure. Its enhanced solubility makes it particularly valuable for formulations requiring aqueous solutions.

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications on the biological activity of morpholine and piperidine derivatives:

  • Antibacterial Activity : Research indicates that halogen substitutions on the piperidine ring enhance antibacterial properties significantly.
  • Anticancer Potential : Investigations into structural optimizations point towards promising candidates for new cancer therapies targeting CDK2.
  • Mechanisms of Action : The mechanisms through which these compounds exert their effects often involve interactions with bacterial cell walls or interference with cellular processes in cancer cells.

Mechanism of Action

The mechanism of action for 1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one: The non-hydrochloride form of the compound.

    1-(Piperidin-4-yl)-2-(morpholin-4-yl)ethan-1-one: A structural isomer with similar functional groups.

    1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethanol: A related compound with an alcohol group instead of a ketone.

Uniqueness

1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride is unique due to its combination of morpholine and piperidine groups, which can confer specific chemical and biological properties. The hydrochloride form enhances its solubility, making it more versatile for various applications.

Biological Activity

1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride, also known by its chemical formula C11H21ClN2OC_{11}H_{21}ClN_2O, is a compound with notable biological activity. Its structure features a morpholine and piperidine moiety, which are common in various pharmacologically active compounds. This article aims to explore the biological activities associated with this compound, including its antibacterial, antifungal, and potential anticancer properties.

PropertyValue
Chemical Formula C₁₁H₂₁ClN₂O
Molecular Weight 248.75 g/mol
MDL Number MFCD14705839
PubChem CID 15565774
Appearance White powder
Storage Temperature Room temperature

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives of piperidine and morpholine have shown significant activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : In vitro tests have demonstrated that related compounds exhibit MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Antifungal Activity

The compound's antifungal properties have also been explored, with findings suggesting that certain derivatives can inhibit fungal growth effectively. Compounds containing similar structural features have been reported to show activity against various fungal strains, although specific data for this particular compound is limited.

Study on Derivatives

A study focusing on pyrrolidine derivatives revealed that modifications in the piperidine ring significantly influenced antibacterial activity. The presence of electron-donating groups enhanced the inhibitory effects against bacterial strains, suggesting that structural optimization could lead to more potent derivatives of this compound .

Cancer Research Implications

Research has indicated that compounds with similar structural frameworks may serve as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. The inhibition of CDK2 is crucial for controlling cell cycle progression, making these compounds candidates for further investigation in oncological applications .

Research Findings

A comprehensive review of literature indicates that the biological activities of morpholine and piperidine derivatives are influenced by their structural characteristics:

  • Antibacterial Activity : Compounds with halogen substitutions on the piperidine ring demonstrated enhanced antibacterial properties.
  • Anticancer Potential : Some derivatives have shown promise as CDK2 inhibitors, which could be pivotal in developing new cancer therapies.
  • Mechanisms of Action : The mechanism by which these compounds exert their effects often involves interaction with bacterial cell walls or interference with cellular processes in cancer cells.

Q & A

Q. What are the common synthetic strategies for preparing 1-(Morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride, and how are reaction yields optimized?

The compound is synthesized via nucleophilic substitution or condensation reactions between morpholine and piperidine derivatives. For example, a structurally analogous compound (1b) was prepared by reacting morpholine with a piperidine-containing precursor in ethanol under reflux, achieving 80% yield after purification via column chromatography (ethyl acetate/petroleum ether, 5:2). Optimization involves adjusting reaction temperature (e.g., 60–80°C), stoichiometric ratios (1:1.2 for amine:carbonyl precursor), and using HCl as a catalyst to protonate amines, enhancing electrophilicity. Post-synthesis purification via recrystallization or chromatography is critical to isolate the hydrochloride salt .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?

  • IR Spectroscopy : Identify carbonyl (amide C=O stretch at ~1635 cm⁻¹) and C-N/C-O bonds (1250–1100 cm⁻¹) .
  • ¹H NMR : Morpholine protons appear as a multiplet (δ 3.48–3.69), while piperidine protons show as a multiplet (δ 1.90). The ketone group adjacent to morpholine may produce a singlet (e.g., δ 3.54 for CH₂ in 1b) .
  • ¹³C NMR : Carbonyl carbon at δ ~163.9, morpholine carbons (δ 44–66), and piperidine carbons (δ ~23–50) .
  • Elemental Analysis : Theoretical values (e.g., C: ~60%, N: ~14%) should align with observed data after purification .

Advanced Questions

Q. How can researchers address contradictions in observed vs. theoretical elemental analysis data for this compound?

Discrepancies (e.g., 1% deviation in carbon content) may arise from impurities or incomplete reactions. Strategies include:

  • Purification : Recrystallization in ethanol/water or HPLC (C18 column, acetonitrile/water gradient) to remove byproducts.
  • Reaction Monitoring : Use TLC (silica gel, ethyl acetate eluent) or LC-MS to confirm reaction completion.
  • Stoichiometric Adjustments : Excess morpholine (1.5 eq.) ensures complete conversion of the piperidine precursor. For compound 1b, repeated crystallization resolved a 1% carbon deviation .

Q. What methodologies are employed to study the biological activity of this compound, particularly in receptor binding studies?

  • In Silico Docking : Tools like AutoDock Vina predict binding affinities to target proteins (e.g., kinases or GPCRs). For morpholine-piperidine hybrids, docking studies revealed hydrogen bonding with active-site residues (e.g., Lys123 in kinase targets) .
  • In Vitro Assays : Enzymatic inhibition (e.g., IC₅₀ determination via spectrophotometry) validates activity. For example, related compounds showed IC₅₀ values <10 µM against acetylcholinesterase .
  • Pharmacokinetic Profiling : Microsomal stability assays (e.g., rat liver microsomes) assess metabolic stability .

Q. What strategies are effective in optimizing the stereochemical purity of this compound during synthesis?

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/ethanol (90:10) to separate enantiomers. For rac-(2R,5S) diastereomers, baseline separation was achieved with a retention factor (k) >2.0 .
  • Asymmetric Synthesis : Chiral auxiliaries (e.g., L-proline) or catalysts (e.g., BINAP-ruthenium complexes) induce enantioselectivity.
  • Characterization : Optical rotation ([α]D²⁵) and circular dichroism (CD) confirm enantiopurity (>98% ee) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.